molecular formula C13H10N2S B14504029 2-(2-Methylpyridin-4-yl)-1,3-benzothiazole CAS No. 64434-96-4

2-(2-Methylpyridin-4-yl)-1,3-benzothiazole

Cat. No.: B14504029
CAS No.: 64434-96-4
M. Wt: 226.30 g/mol
InChI Key: WRKMRNFZDIAXLI-UHFFFAOYSA-N
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Description

2-(2-Methylpyridin-4-yl)-1,3-benzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is composed of a benzothiazole ring fused with a pyridine ring, which is substituted with a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-4-yl)-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 2-methyl-4-pyridinecarboxaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyridin-4-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, halides, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(2-Methylpyridin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to metal ions or proteins, altering their function and activity. The compound’s ability to modulate biological pathways makes it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpyridin-4-yl)-1,3-benzothiazole is unique due to the presence of the sulfur atom in the benzothiazole ring, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

64434-96-4

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(2-methylpyridin-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H10N2S/c1-9-8-10(6-7-14-9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3

InChI Key

WRKMRNFZDIAXLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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